

# Application Notes: Live-Cell Imaging of Bacterial Dynamics with 6-TMR-Tre

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## Compound of Interest

Compound Name: 6 TMR Tre

Cat. No.: B12362503

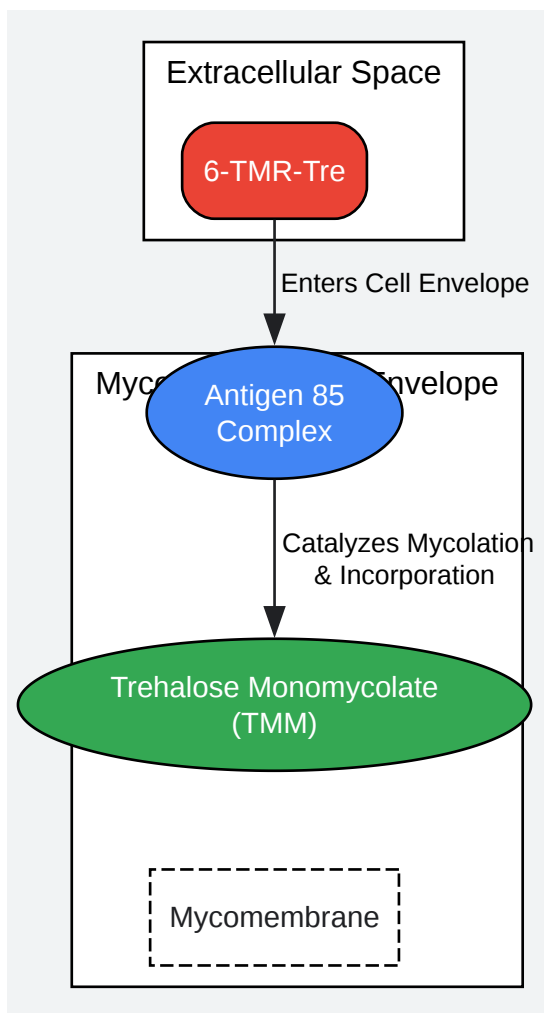
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## Introduction

6-TMR-Tre is a fluorescent probe designed for the real-time visualization of cell envelope dynamics in live bacteria. It is a conjugate of trehalose and the fluorophore tetramethylrhodamine (TMR). This probe offers high specificity for labeling mycobacteria and related actinobacteria, which possess a unique mycomembrane.<sup>[1]</sup> 6-TMR-Tre is metabolically incorporated into the cell envelope, allowing for the precise tracking of trehalose monomycolate (TMM) biogenesis and distribution.<sup>[1]</sup> Its photostability makes it particularly well-suited for advanced imaging techniques, including time-lapse, confocal, and super-resolution microscopy, providing researchers with a powerful tool to study bacterial growth, cell division, and the effects of antibiotics on cell wall synthesis.

## Mechanism of Action

The specificity of 6-TMR-Tre lies in its recognition and processing by the Antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes essential for the synthesis of the mycobacterial cell wall. As a trehalose analog, 6-TMR-Tre is utilized by the Ag85 complex as a substrate. The enzyme transfers a mycolic acid residue to the probe, resulting in its covalent incorporation into TMM within the mycomembrane. This targeted metabolic labeling ensures that the fluorescent signal originates specifically from sites of new cell envelope synthesis. Consequently, the probe does not label bacteria that lack this pathway, such as *Escherichia coli* and *Bacillus subtilis*.



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Caption: Mechanism of 6-TMR-Tre labeling in mycobacteria.

## Quantitative Data

The following table summarizes the key properties and experimental parameters for the use of 6-TMR-Tre.

Parameter	Value	Reference(s)
Probe Name	6-TMR-Tre (6-TAMRA-Trehalose)	
Molecular Weight	753.75 g/mol	
Formula	C <sub>37</sub> H <sub>43</sub> N <sub>3</sub> O <sub>14</sub>	
Excitation (λ <sub>abs</sub> )	532 nm	
Emission (λ <sub>em</sub> )	580 nm	
Solubility	Up to 5 mg/mL in DMSO	
Storage Conditions	Store at -20°C	
Recommended Organisms	Mycobacterium smegmatis, M. marinum, Corynebacterium glutamicum	
Non-Target Organisms	Escherichia coli, Bacillus subtilis	
Working Concentration	100 μM	
Typical Incubation Time	30 minutes to 4 hours	

## Experimental Protocols

This section provides a detailed protocol for labeling live mycobacteria with 6-TMR-Tre for fluorescence microscopy.

### 1. Reagent Preparation

- **Prepare 6-TMR-Tre Stock Solution:** Dissolve 6-TMR-Tre in anhydrous DMSO to a final concentration of 10-20 mM. For example, to make a 10 mM stock, dissolve 0.75 mg of 6-TMR-Tre in 100 μL of DMSO.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

## 2. Bacterial Culture and Labeling

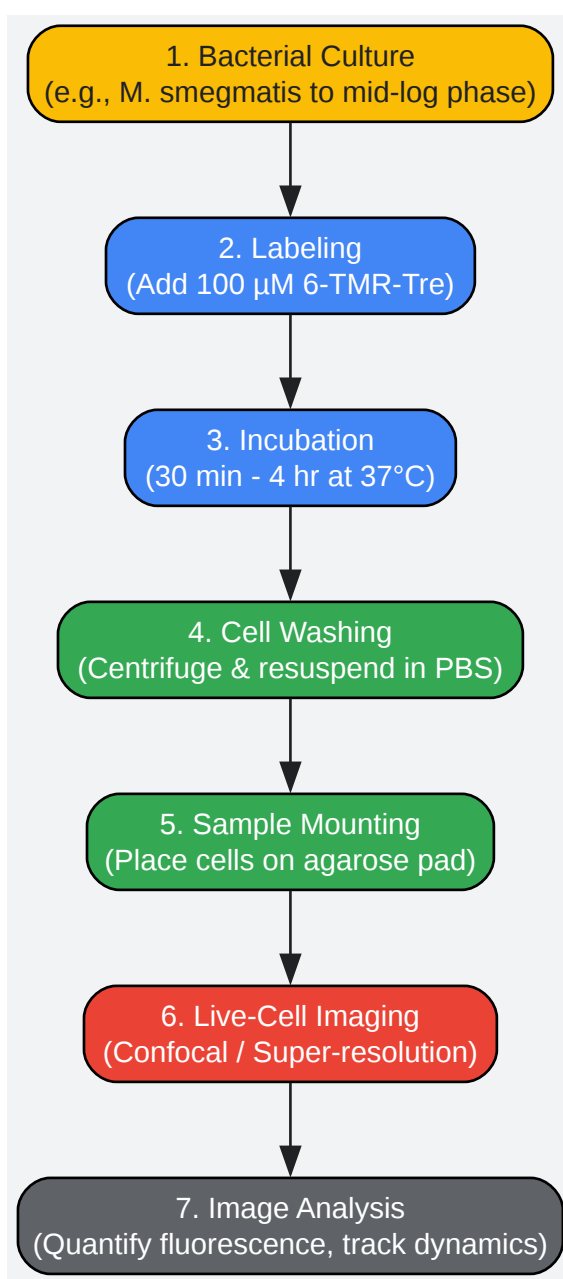
- Culture Growth: Grow *Mycobacterium smegmatis* or other target bacteria in a suitable liquid medium (e.g., Middlebrook 7H9 supplemented with OADC and Tween 80) to the mid-logarithmic growth phase ( $OD_{600} \approx 0.4-0.6$ ).
- Labeling: Add the 6-TMR-Tre stock solution to the bacterial culture to a final concentration of 100  $\mu$ M. For example, add 1  $\mu$ L of a 10 mM stock solution to 100  $\mu$ L of bacterial culture.
- Incubation: Incubate the culture under normal growth conditions (e.g., 37°C with shaking). Incubation times can be varied depending on the experimental goal:
  - Short Pulse Labeling (Super-resolution): 5, 15, or 30 minutes to visualize active sites of cell wall synthesis at the cell poles.
  - Standard Labeling: 3 to 4 hours for robust labeling of the entire cell envelope.

## 3. Sample Preparation for Microscopy

- Washing (Optional but Recommended): To reduce background fluorescence, harvest the labeled cells by centrifugation (e.g., 3,300 x g for 3 minutes).
- Resuspension: Discard the supernatant and gently resuspend the cell pellet in 1x Phosphate-Buffered Saline (PBS). Repeat the wash step twice.
- Mounting on Agarose Pad:
  - Prepare a 1.5% agarose pad using PBS or culture medium.
  - Pipette a small volume (2-3  $\mu$ L) of the final cell suspension onto a clean glass slide.
  - Carefully place the solidified agarose pad over the cell suspension.
  - Place a coverslip over the agarose pad and seal the edges if necessary for long-term imaging.

## 4. Live-Cell Imaging

- **Microscope Setup:** Use a fluorescence microscope equipped for detecting TMR (Excitation: ~530-560 nm, Emission: ~570-600 nm). Confocal, spinning-disk, or structured illumination microscopy (SIM) systems are recommended for high-resolution imaging.
- **Image Acquisition:** Acquire images using appropriate settings to minimize phototoxicity and photobleaching, especially for time-lapse experiments.
- **Data Analysis:** Analyze images using software such as Fiji (ImageJ) to quantify fluorescence intensity, measure cell dimensions, and track dynamic processes.



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Caption: Experimental workflow for live-cell imaging with 6-TMR-Tre.

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## References

- 1. Acute modulation of mycobacterial cell envelope biogenesis by front-line TB drugs - PMC [pmc.ncbi.nlm.nih.gov]
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